Cas no 2034252-64-5 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide structure
2034252-64-5 structure
Product Name:N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide
CAS No:2034252-64-5
MF:C19H20FN3O2S
MW:373.444406509399
CID:5332772
Update Time:2025-07-15

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide
    • N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzamide
    • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide
    • Inchi: 1S/C19H20FN3O2S/c1-12-8-13(2)23(22-12)17(15-6-7-26-11-15)10-21-19(24)14-4-5-18(25-3)16(20)9-14/h4-9,11,17H,10H2,1-3H3,(H,21,24)
    • InChI Key: FAGWTUODUUNIEX-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(CNC(C1C=CC(=C(C=1)F)OC)=O)N1C(C)=CC(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 484
  • XLogP3: 3.4
  • Topological Polar Surface Area: 84.4

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide Pricemore >>

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Additional information on N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide

Introduction to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide (CAS No. 2034252-64-5)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. This compound, identified by its CAS number 2034252-64-5, has garnered attention due to its structural complexity and potential therapeutic applications. The presence of both pyrazole and thiophene moieties in its molecular framework suggests a unique set of pharmacological properties that make it a promising candidate for further investigation.

The molecular structure of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide features a benzamide core substituted with a fluorine atom and a methoxy group at the 3 and 4 positions, respectively. This substitution pattern is known to enhance the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the compound incorporates a long alkyl chain that is further functionalized with a pyrazole ring and a thiophene ring at the terminal position. This structural feature is believed to contribute to its binding affinity and selectivity towards biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. Studies have shown that the pyrazole and thiophene moieties interact favorably with specific amino acid residues in protein targets, suggesting potential applications in modulating enzyme activity and receptor binding. For instance, preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain kinases, which are key targets in oncology research.

In vitro experiments have further validated these predictions by demonstrating the compound's ability to disrupt protein-protein interactions relevant to inflammatory pathways. The benzamide moiety, in particular, has been identified as a crucial pharmacophore for mediating these interactions. Additionally, the fluorine atom at the 3-position of the benzamide ring has been shown to enhance binding affinity through favorable van der Waals interactions and hydrogen bonding opportunities.

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide presents several challenges due to its complex structural features. However, recent methodological advancements in organic synthesis have made it possible to construct this molecule with high yield and purity. Key synthetic strategies include cross-coupling reactions between aryl halides and organometallic reagents, as well as nucleophilic substitution reactions involving protected amine groups. These techniques have been optimized to ensure regioselectivity and minimize side reactions.

One of the most notable achievements in the synthesis of this compound is the development of a one-pot procedure that allows for the sequential introduction of all functional groups in a highly efficient manner. This approach not only simplifies the synthetic route but also reduces the overall cost of production. Furthermore, recent improvements in catalytic systems have enabled researchers to perform these reactions under milder conditions, thereby enhancing atom economy and reducing waste generation.

The pharmacological profile of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-fluoro-4-methoxybenzamide is still under active investigation, but initial results are promising. In cell-based assays, the compound has demonstrated modest inhibitory activity against several kinases, including those overexpressed in cancer cells. Additionally, preclinical studies have shown that it may possess anti-inflammatory properties by modulating cytokine production pathways.

The potential therapeutic applications of this compound are broad and span multiple disease areas. Given its structural similarity to known bioactive molecules, it may serve as a scaffold for further derivatization to improve potency and selectivity. For example, replacing one of the aromatic rings with a heterocyclic system could lead to novel derivatives with enhanced pharmacokinetic properties.

Future research directions include exploring the compound's mechanism of action at a molecular level using advanced biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies will provide critical insights into how N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-y]ethyl]-3-fluoro -4-methoxybenzamide interacts with its biological targets and how these interactions can be optimized for therapeutic efficacy.

Additionally, investigating the compound's pharmacokinetic profile will be essential for determining its suitability for clinical development. Parameters such as solubility, permeability, metabolic stability, and excretion will need to be carefully evaluated to ensure that it meets pharmaceutical standards for drug candidates. Collaborative efforts between synthetic chemists and medicinal chemists will be crucial in optimizing these properties through structure-based drug design principles.

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